2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a 4-methylphenyl group, an amino group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenylamine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-phenylethylamine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions can result
Properties
Molecular Formula |
C19H22N2O3 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-[2-(4-methylanilino)-2-oxoethoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-15-7-9-17(10-8-15)21-19(23)14-24-13-18(22)20-12-11-16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,20,22)(H,21,23) |
InChI Key |
SYHYLJNLDFIVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COCC(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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